Cas no 106615-61-6 (5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one)

5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 5-Fluoropyrimidine-4,6-diol
- 4(1H)-Pyrimidinone, 5-fluoro-6-hydroxy- (9CI)
- 5-Fluoro-4,6-dihydroxypyrimidine
- 5-Fluoro-6-hydroxypyrimidin-4(3H)-one
- 4(3H)-Pyrimidinone, 5-fluoro-6-hydroxy-
- 4,6-Dihydroxy-5-fluoropyrimidine
- 5-FLUORO-PYRIMIDINE-4,6-DIOL
- 5-fluoro-4-hydroxy-1H-pyrimidin-6-one
- 4(1H)-Pyrimidinone, 5-fluoro-6-hydroxy-
- 5-fluoro-4,6-dihydroxy-pyrimidine
- PubChem21476
- 4,6-dihydro-5-fluoropyrimidine
- XGSFAIWGUAFXSG-UHFFFAOYSA-N
- FCH864553
- 5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one
- AKOS023621518
- AM802884
- MFCD21642024
- SY024367
- P12966
- PB25105
- 106615-61-6
- MFCD09033260
- SCHEMBL874203
- 5-FLUORO-6-HYDROXY-4(3H)-PYRIMIDINONE
- 5-fluoropyrimidine-4,6-diol;5-Fluoro-6-hydroxypyrimidin-4(3H)-one
- GS-5764
- DTXSID50457848
- AKOS005254312
- CS-W000796
- AKOS028108881
- W-200756
- FT-0645725
-
- MDL: MFCD09033260
- インチ: 1S/C4H3FN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9)
- InChIKey: XGSFAIWGUAFXSG-UHFFFAOYSA-N
- ほほえんだ: FC1=C(N=C([H])N([H])C1=O)O[H]
計算された属性
- せいみつぶんしりょう: 130.01800
- どういたいしつりょう: 130.01785550g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.7
- 疎水性パラメータ計算基準値(XlogP): -0.5
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.7±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 295.4℃ at 760 mmHg
- フラッシュポイント: 132.4±25.9 °C
- 屈折率: 1.612
- PSA: 66.24000
- LogP: 0.02690
- じょうきあつ: 0.0±0.6 mmHg at 25°C
5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-95125-5g |
5-fluoropyrimidine-4,6-diol |
106615-61-6 | 5g |
$3104.0 | 2023-09-01 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F77330-250mg |
5-Fluoropyrimidine-4,6-diol |
106615-61-6 | 96% | 250mg |
¥32.0 | 2023-09-07 | |
eNovation Chemicals LLC | K09543-5g |
5-FLUORO-PYRIMIDINE-4,6-DIOL |
106615-61-6 | 97% | 5g |
$1800 | 2024-06-05 | |
ChemScence | CS-W000796-25g |
5-fluoropyrimidine-4,6-diol |
106615-61-6 | 99.74% | 25g |
$456.0 | 2022-04-28 | |
Chemenu | CM121201-5g |
5-Fluoro-6-hydroxypyrimidin-4(3H)-one |
106615-61-6 | 96% | 5g |
$138 | 2021-08-06 | |
Ambeed | A191309-5g |
5-Fluoropyrimidine-4,6-diol |
106615-61-6 | 96% | 5g |
$73.0 | 2024-04-26 | |
Matrix Scientific | 059839-1g |
5-Fluoropyrimidine-4,6-diol, >96% |
106615-61-6 | >96% | 1g |
$124.00 | 2023-09-06 | |
Matrix Scientific | 059839-5g |
5-Fluoropyrimidine-4,6-diol, >96% |
106615-61-6 | >96% | 5g |
$357.00 | 2023-09-06 | |
Enamine | EN300-95125-10.0g |
5-fluoropyrimidine-4,6-diol |
106615-61-6 | 10.0g |
$3904.0 | 2023-02-11 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0332-5g |
5-Fluoro-pyrimidine-4,6-diol |
106615-61-6 | 96% | 5g |
58345.32CNY | 2021-05-08 |
5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one 関連文献
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
7. Book reviews
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-oneに関する追加情報
Introduction to 5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one (CAS No. 106615-61-6)
5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 106615-61-6, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the pyrimidine class, which is well-documented for its broad spectrum of biological activities and pharmacological relevance. The structural features of 5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one, particularly the presence of a fluorine atom and hydroxyl group, contribute to its unique chemical properties and potential therapeutic applications.
The compound’s molecular framework is characterized by a six-membered ring containing nitrogen atoms, with substitutions at the 5th and 6th positions that enhance its reactivity and interaction with biological targets. The fluorine substituent, in particular, is a key feature that often influences metabolic stability, binding affinity, and overall pharmacokinetic profiles in drug candidates. This makes 5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one a subject of interest for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing attention on pyrimidine derivatives due to their demonstrated efficacy in various therapeutic areas. Research has highlighted the potential of 5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one as a scaffold for developing inhibitors targeting enzymes involved in cancer metabolism and inflammation. Studies have shown that modifications in this molecular structure can lead to compounds with enhanced bioavailability and reduced toxicity, aligning with current trends in drug discovery towards more targeted and effective treatments.
One of the most compelling aspects of 5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one is its versatility as a precursor in synthetic chemistry. Researchers have leveraged its reactive sites to develop libraries of derivatives with tailored biological activities. For instance, recent publications have demonstrated its utility in generating compounds that exhibit inhibitory effects on kinases and other enzymes implicated in chronic diseases. These findings underscore the compound’s potential as a building block for next-generation therapeutics.
The pharmacological profile of 5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one has been further explored through computational modeling and experimental validation. Molecular docking studies have revealed its high binding affinity for certain protein targets, suggesting its suitability for designing small-molecule drugs with specific mechanisms of action. Additionally, preclinical trials have provided insights into its pharmacokinetic behavior, indicating favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Advances in synthetic methodologies have also contributed to the growing interest in 5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one. Modern techniques such as flow chemistry and biocatalysis have enabled more efficient and scalable production processes for this compound and its derivatives. These innovations not only reduce costs but also enhance the sustainability of pharmaceutical manufacturing, aligning with global efforts to promote green chemistry principles.
The intersection of 5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one with emerging fields like precision medicine has opened new avenues for therapeutic development. By integrating genetic data with chemical biology approaches, researchers are identifying subpopulations of patients who may benefit most from compounds derived from this scaffold. This personalized medicine paradigm holds promise for improving treatment outcomes and reducing adverse effects.
Future research directions may focus on optimizing the synthesis of 5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one to improve yield and purity while minimizing environmental impact. Collaborative efforts between academia and industry could accelerate the translation of laboratory findings into clinical applications. As our understanding of disease mechanisms evolves, so too will the potential applications of this versatile compound.
In conclusion,5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one (CAS No. 106615-61-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and biological activities make it an attractive scaffold for developing innovative therapeutics across multiple disease areas. With continued advancements in synthetic chemistry and computational biology,5-fluoro-6-hydroxy-*3,4*-*dihydropyrimidin-*4*-*one* holds significant potential to contribute to future medical breakthroughs.
106615-61-6 (5-fluoro-6-hydroxy-3,4-dihydropyrimidin-4-one) 関連製品
- 767-80-6(5-Fluoropyrimidine-2,4,6-triol)
- 671-35-2(5-Fluoro-4-hydroxypyrimidine)
- 1311313-85-5(5-(Pyridin-3-yl)-2,3,6,7-tetrahydro-1H-1,4-diazepin-7-one)
- 2411255-00-8(2-chloro-N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide)
- 38857-62-4(3-Methylcyclohexane-1-carbonitrile)
- 2387149-01-9(Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl-)
- 2229392-31-6(2-{5-chlorothieno3,2-bpyridin-2-yl}ethane-1-thiol)
- 1260816-21-4(7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine)
- 902624-11-7(7-(4-methylbenzoyl)-5-(4-methylphenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)
- 1468946-11-3(4-(trifluoromethyl)-2H-1,3-benzodioxole-5-carbaldehyde)
